

Technical Guide: Diethyl 2-(bromomethyl)malonate (CAS: 34762-17-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diethyl 2-(bromomethyl)malonate

Cat. No.: B1601786

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Introduction

Diethyl 2-(bromomethyl)malonate, with CAS number 34762-17-9, is a versatile chemical intermediate of significant interest in organic synthesis. Its structure, featuring a reactive bromomethyl group attached to a diethyl malonate backbone, renders it a potent electrophilic building block. This guide provides a comprehensive overview of its chemical and physical properties, plausible synthetic routes, reactivity, and safety considerations, tailored for professionals in research and drug development. The primary utility of this compound lies in its ability to introduce a diethyl malonate moiety into a wide range of molecules through nucleophilic substitution, enabling the construction of complex carbon skeletons.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and chemical properties of **Diethyl 2-(bromomethyl)malonate**. This data is essential for its handling, characterization, and use in experimental setups.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference(s)
CAS Number	34762-17-9	[1]
Molecular Formula	C ₈ H ₁₃ BrO ₄	[1]
Molecular Weight	253.09 g/mol	[1]
IUPAC Name	diethyl 2-(bromomethyl)propanedioate	[1]
Appearance	Colorless liquid	[2]
Boiling Point	95-97 °C at 1 Torr	[2]
Density	1.337 g/cm ³ at 20 °C	[2]
Refractive Index	1.468	[2]

Table 2: Computed Properties

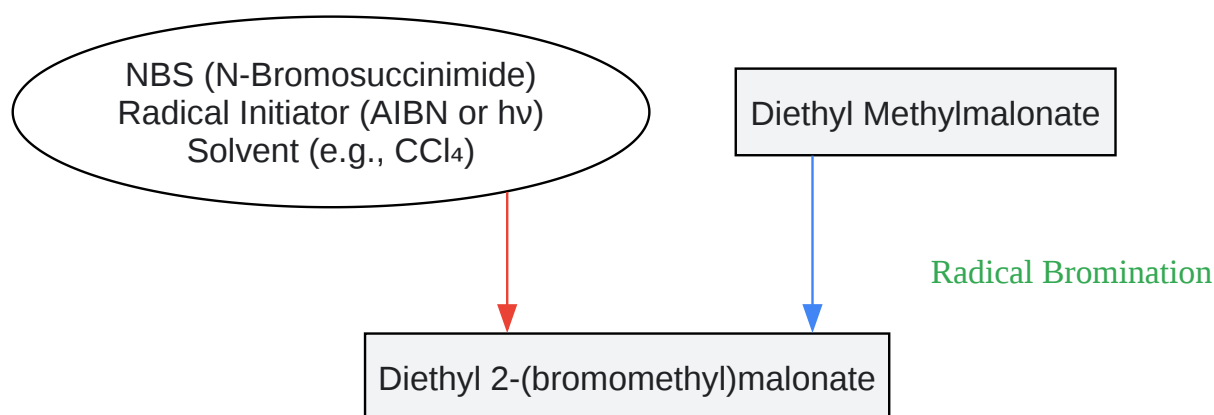
Property	Value	Reference(s)
XLogP3	1.7	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	6	[1]
Exact Mass	251.99972 Da	[1]
Topological Polar Surface Area	52.6 Å ²	[1]

Synthesis and Experimental Protocols

While a specific, peer-reviewed experimental protocol for the synthesis of **Diethyl 2-(bromomethyl)malonate** is not readily available in the searched literature, a plausible and commonly employed method would be the radical-initiated bromination of diethyl methylmalonate. This approach targets the C-H bonds of the methyl group.

Plausible Synthetic Route: Radical Bromination

The synthesis would likely involve the reaction of diethyl methylmalonate with a radical brominating agent, such as N-Bromosuccinimide (NBS), in the presence of a radical initiator (e.g., AIBN or light).



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Caption: Plausible synthesis of **Diethyl 2-(bromomethyl)malonate**.

Generalized Experimental Protocol for Synthesis

The following is a generalized procedure based on standard practices for radical bromination:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl methylmalonate in a suitable dry, non-polar solvent such as carbon tetrachloride or cyclohexane.
- **Addition of Reagents:** Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) to the solution.
- **Reaction Conditions:** Heat the mixture to reflux. The reaction can also be initiated photochemically using a UV lamp. Monitor the reaction progress by TLC or GC analysis.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

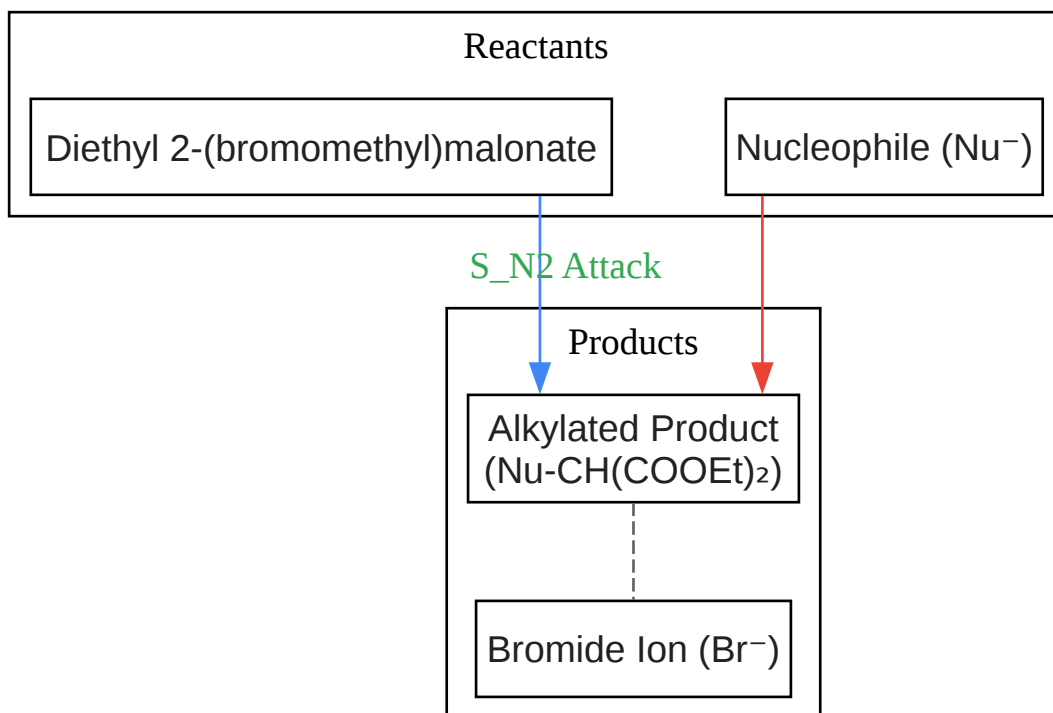
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Reactivity and Applications

The primary mode of reactivity for **Diethyl 2-(bromomethyl)malonate** is as an electrophile in nucleophilic substitution reactions, specifically S_N2 reactions. The bromine atom serves as a good leaving group, making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles.^[3]

Nucleophilic Substitution Reactions

This compound is an excellent reagent for the alkylation of various nucleophiles, including carbanions (such as enolates), amines, thiols, and azides. This reactivity allows for the introduction of the CH(COOEt)₂ moiety, which can be further manipulated, for instance, through decarboxylation.



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